molecular formula C29H48O6Si B588428 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone CAS No. 83274-72-0

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone

Cat. No.: B588428
CAS No.: 83274-72-0
M. Wt: 520.782
InChI Key: RYHLWMVBBKIGMO-MOBRRXELSA-N
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Description

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone is a synthetic organic compound that belongs to the class of steroidal silyl ethers. This compound is characterized by its complex structure, which includes a pregnane backbone with multiple functional groups, including a tert-butyl(dimethyl)silyl ether, a hydroxy group, and an acetate ester. It is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Protection of Hydroxy Groups: The hydroxy groups on the steroidal backbone are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. This step ensures that the hydroxy groups do not participate in subsequent reactions.

    Oxidation: The protected steroid is then subjected to oxidation reactions to introduce the keto groups at positions 11 and 20. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Acetylation: The final step involves the acetylation of the hydroxy group at position 21 using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and oxidation steps, as well as automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxy groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The silyl ether group can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride, imidazole.

Major Products Formed

    Oxidation: Introduction of additional keto or carboxylic acid groups.

    Reduction: Formation of diols or alcohols.

    Substitution: Replacement of silyl ether with other functional groups.

Scientific Research Applications

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential effects on biological pathways involving steroid hormones.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the activation or inhibition of transcription factors and the regulation of downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (3alpha,5beta)-3-Hydroxy-17-hydroxy-11,20-dioxopregnan-21-yl acetate: Lacks the silyl ether group, making it less stable in certain reactions.

    (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl methyl ester: Similar structure but with a methyl ester instead of an acetate ester.

Uniqueness

The presence of the tert-butyl(dimethyl)silyl ether group in 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in medicinal research.

Properties

IUPAC Name

[2-[(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-22,25,33H,9-17H2,1-8H3/t19-,20-,21+,22+,25-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHLWMVBBKIGMO-MOBRRXELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747257
Record name (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83274-72-0
Record name (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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